molecular formula C19H23N3O2 B5339281 N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide

N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide

Cat. No. B5339281
M. Wt: 325.4 g/mol
InChI Key: NKBQGEFGKPWASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a versatile compound with a wide range of potential uses in various fields of research.

Mechanism of Action

The mechanism of action of N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide is not fully understood. However, it has been shown to have activity against various biological targets, including enzymes and receptors. It has been suggested that the compound may act by binding to these targets and modulating their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have potential uses in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide has several advantages for lab experiments. It is a versatile compound that can be easily synthesized and purified. It has also been shown to have potential uses in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. However, there are also limitations to the use of this compound in lab experiments. It has not been extensively studied in humans, and its safety and toxicity profile are not fully understood.

Future Directions

There are several future directions for research on N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide. One direction is to further investigate its mechanism of action and its potential uses in the treatment of neurological disorders. Another direction is to study its safety and toxicity profile in humans. Additionally, further optimization of the synthesis method may lead to the development of more potent and selective analogs of the compound. Finally, the compound may have potential uses in other fields of research, such as materials science and environmental science.

Synthesis Methods

The synthesis of N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with allylamine in the presence of a coupling reagent. The resulting product is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a reducing agent to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have potential uses in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been tested for its activity against various biological targets, including enzymes and receptors.

properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylcyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-13-22(19(23)16-11-7-4-8-12-16)14-17-20-18(21-24-17)15-9-5-3-6-10-15/h2-3,5-6,9-10,16H,1,4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBQGEFGKPWASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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